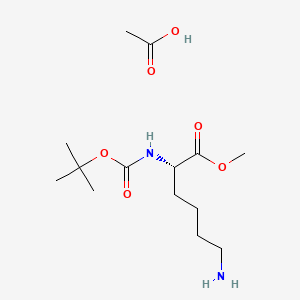
Boc-Lys-OMe acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Lys-OMe Acetate, also known as Boc-L-lysine methyl ester, is a derivative of the amino acid Lysine . It is efficiently hydrolyzed by enzymes such as thrombin and trypsin .
Synthesis Analysis
Boc-Lys-OMe Acetate can be synthesized using calcium iodide as an additive in ester hydrolysis, which allows for the saponification of compounds containing both Fmoc and Boc protecting groups simultaneously .Molecular Structure Analysis
The molecular formula of Boc-Lys-OMe Acetate is C₁₂H₂₄N₂O₄ . Its molecular weight is 260.33 . The structure of Boc-Lys-OMe Acetate includes a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
Boc-Lys-OMe Acetate undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitated by the use of a catalyst .Applications De Recherche Scientifique
Synthèse de N-méthylamides d’oligolysines N α-acétylées
“Boc-Lys-OMe acetate salt” peut être utilisé dans la synthèse de N-méthylamides d’oligolysines N α-acétylées. Ce processus implique la création de liaisons peptidiques supplémentaires et l’utilisation de groupes protecteurs pour la synthèse .
Étude des histones
Le composé peut être utilisé dans l’étude des histones, la composante protéique basique de l’unité structurelle principale de la chromatine, une désoxyribonucléoprotéine (DNP). La nature polycationique des histones est responsable de la forme électrostatique basique de leur interaction avec l’ADN .
Déprotection N-Boc
“this compound” peut être utilisé dans une méthode efficace et durable pour la déprotection N-Boc au moyen d’un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique, qui est utilisé comme milieu réactionnel plus catalyseur .
Chimie verte
Le composé peut être utilisé en chimie verte, plus précisément dans le développement de méthodes plus durables pour la déprotection N-Boc. Les conditions adoptées permettent la déprotection d’une grande variété de dérivés N-Boc avec d’excellents rendements .
Protection BOC d’amines aliphatiques et aromatiques
“this compound” peut être utilisé dans une voie verte et écologique pour la protection BOC presque quantitative d’une grande variété d’amines aliphatiques et aromatiques, d’acides aminés et d’alcools aminés
Mécanisme D'action
Target of Action
Boc-Lys-OMe acetate salt, also known as Boc-L-lysine methyl ester, primarily targets enzymes such as thrombin and trypsin . These enzymes play a crucial role in various biological processes, including blood coagulation (thrombin) and protein digestion (trypsin).
Mode of Action
The compound interacts with its targets (thrombin and trypsin) through a process known as hydrolysis . This interaction results in the removal of the tert-butoxycarbonyl (Boc) group, a protective group used to prevent the amino group on lysine from reacting during peptide chain assembly .
Biochemical Pathways
The hydrolysis of this compound by thrombin and trypsin affects the protein synthesis pathway . Specifically, it influences the step involving the assembly of peptide chains. The removal of the Boc group allows for the subsequent bonding of amino acids, thereby facilitating the formation of peptides and proteins .
Result of Action
The primary result of this compound’s action is the deprotection of the amino group on lysine , which is a crucial step in protein synthesis . This deprotection allows for the continuation of peptide chain assembly, thereby influencing the structure and function of the resulting proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as certain solvents, can also impact the efficiency of the deprotection process .
Safety and Hazards
Orientations Futures
Boc-Lys-OMe Acetate has potential applications in peptide synthesis . Future research may explore the use of Boc-protected amino acid ionic liquids in organic synthesis, as they can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
Analyse Biochimique
Biochemical Properties
Boc-Lys-OMe acetate salt plays a significant role in biochemical reactions. It is efficiently hydrolyzed by enzymes such as thrombin and especially trypsin . This interaction with enzymes like thrombin and trypsin is crucial in the regulation of various biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its role in protein synthesis. As a protected form of lysine, it is involved in the stepwise construction of peptides, allowing for the sequential addition of amino acids without interference from reactive side groups . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group prevents the amino group on lysine from reacting, allowing for the controlled addition of amino acids during peptide chain assembly . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications . This property is particularly important for long-term studies involving in vitro or in vivo models.
Propriétés
IUPAC Name |
acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQHZKIYBAMWEX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
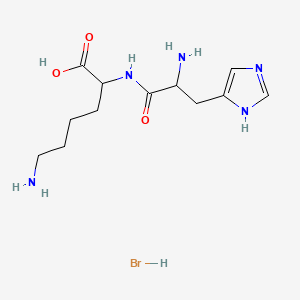
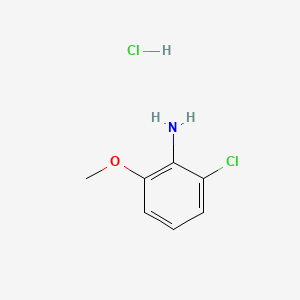
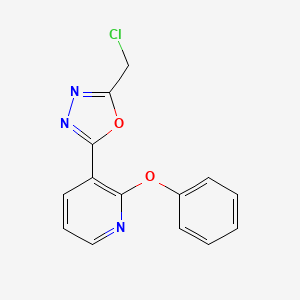
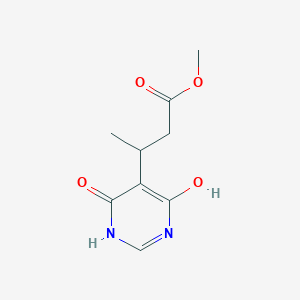
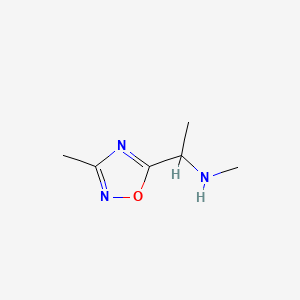
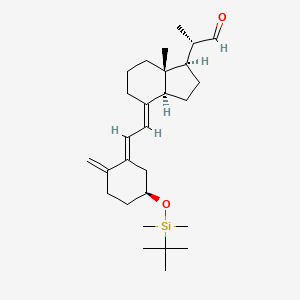


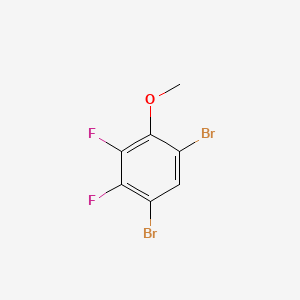
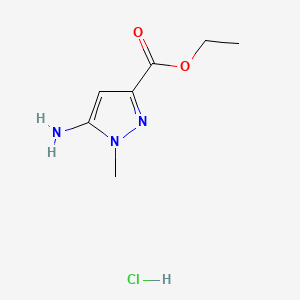
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)
![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)
